

HS-10296 (Almonertinib): A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	HS-10296	
Cat. No.:	B1192942	Get Quote

Introduction: **HS-10296**, also known as Almonertinib or Aumolertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

HS-10296 is an orally available, irreversible inhibitor of EGFR.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)
IUPAC Name	N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide	[2]
Synonyms	Almonertinib, Aumolertinib, Ameile	[2][3][4][5]
CAS Number	1899921-05-1 (free base)	[1]
Molecular Formula	C30H35N7O2	[3]
Molecular Weight	525.64 g/mol	[1][6]
SMILES	C=CC(=O)NC1=CC(=C(C=C1 N(C)CCN(C)C)OC)NC2=NC= CC(=N2)C3=CN(C4CC4)C5=C 3C=CC=C5	[1]
Appearance	Off-white to light yellow solid	[1]
Solubility	DMSO: ≥ 80 mg/mL, Ethanol: ~6 mg/mL, Water: Insoluble	[1][6]

Pharmacological Properties Mechanism of Action

HS-10296 is a potent and selective inhibitor of EGFR with activating mutations, as well as the T790M resistance mutation.[6] It forms a covalent bond with the Cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity.[6] This targeted inhibition blocks downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for cell proliferation and survival in EGFR-driven cancers.[5]

In Vitro Activity



HS-10296 has demonstrated potent inhibitory activity against various EGFR mutations, with significantly less activity against wild-type EGFR, which is expected to result in a more favorable safety profile compared to earlier generation EGFR TKIs.[6]

EGFR Mutation	IC50 (nM)	Reference(s)
Т790М	0.37	[1]
T790M/L858R	0.29	[1]
T790M/Del19	0.21	[1]
Wild-Type (WT)	3.39	[1]
G719X, del19, L858R, L861Q	Potent Inhibition	[7]

In Vivo Activity

Preclinical studies using xenograft models of NSCLC with EGFR T790M mutations have shown that Almonertinib can significantly inhibit tumor growth and even induce tumor regression at well-tolerated doses.[6] These studies also indicated favorable oral bioavailability and central nervous system (CNS) penetration, suggesting its potential to treat brain metastases.[6]

Pharmacokinetics and Metabolism

A study utilizing [14C]almonertinib in healthy Chinese subjects provided detailed insights into its pharmacokinetic profile.[8]



Parameter	Value (for Almonertinib)	Value (for metabolite HAS- 719)	Reference(s)
Tmax (h)	4.0	8.0	[8]
Cmax (ng/mL)	218.7	30.1	[8]
AUC0-t (h*ng/mL)	5885.3	1045.2	[8]
t1/2 (h)	30.6	Not Reported	[4][8]
Brain-to-Plasma Ratio (Kp) (mouse)	1.82	Not Reported	[4]

Almonertinib is extensively metabolized, primarily through N-demethylation and oxidation.[9] The major metabolite is HAS-719.[9] Excretion occurs mainly through feces.[8]

Clinical Efficacy and Safety

The pivotal phase II APOLLO trial (NCT02981108) evaluated the efficacy and safety of almonertinib (110 mg once daily) in patients with EGFR T790M-positive advanced NSCLC who had progressed on prior EGFR TKI therapy.[5][10]

Efficacy Endpoint	Result	Reference(s)
Objective Response Rate (ORR)	68.9% (95% CI: 62.6-74.6)	[5]
Disease Control Rate (DCR)	93.4% (95% CI: 89.6-96.2)	[5]
Median Duration of Response (DoR)	15.1 months (95% CI: 12.5- 16.6)	[5]
Median Progression-Free Survival (PFS)	12.4 months (95% CI: 9.7- 15.0)	[5]
CNS ORR	60.9% (95% CI: 38.5-80.3)	[5]
CNS DCR	91.3% (95% CI: 72.0-98.9)	[5]



The most common treatment-related adverse events of grade 3 or higher were increased blood creatine phosphokinase (7%) and increased alanine aminotransferase (1.2%).[5] Overall, almonertinib was found to be effective and well-tolerated.[10]

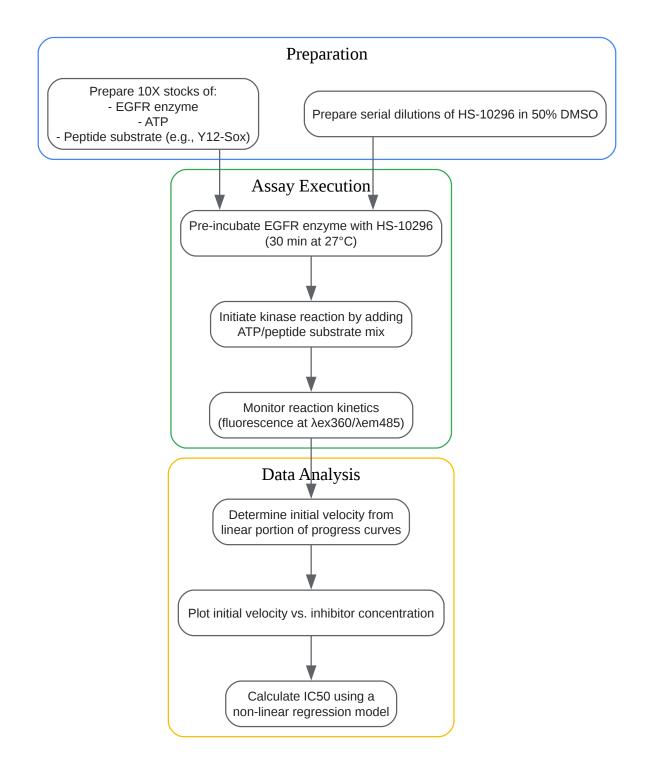
Experimental Protocols

Detailed methodologies for key experiments are crucial for the scientific community. Below are representative protocols for assays used to characterize EGFR inhibitors like **HS-10296**.

EGFR Kinase Assay (Biochemical)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against EGFR kinase.





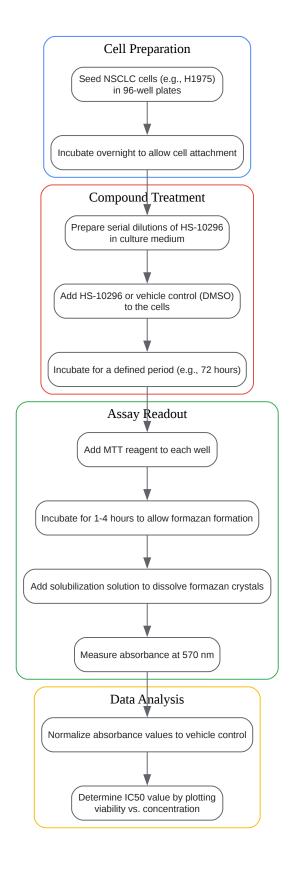
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EGFR Kinase Assay Workflow

Cell Viability Assay (Cell-Based)



This protocol outlines a common method, the MTT assay, to assess the effect of **HS-10296** on the viability of cancer cell lines.





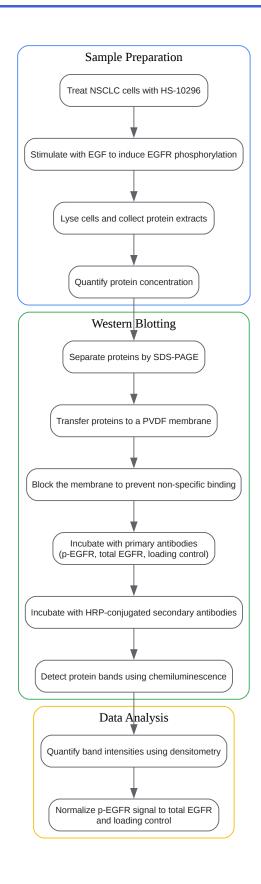
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Cell Viability (MTT) Assay Workflow

Western Blot for EGFR Phosphorylation

This protocol details the steps to analyze the effect of **HS-10296** on EGFR phosphorylation in cancer cells.





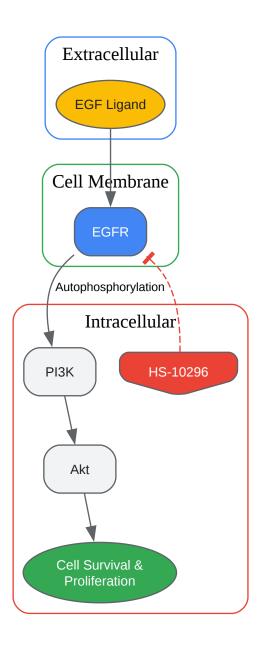
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Western Blot for p-EGFR Workflow



Signaling Pathway

HS-10296 exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical driver of tumor growth in many cancers.



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EGFR Signaling Pathway Inhibition

Conclusion



HS-10296 (Almonertinib) is a highly effective third-generation EGFR TKI with a favorable pharmacological and safety profile for the treatment of EGFR-mutated NSCLC, including tumors with the T790M resistance mutation. Its potent and selective inhibitory activity, coupled with good oral bioavailability and CNS penetration, makes it a valuable therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further research and development in the field of targeted cancer therapy.

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